6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Descripción
6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a halogenated cyclopentaquinoline derivative characterized by a fused bicyclic system (cyclopentane and quinoline) with chlorine substituents at positions 6, 8, and 7. These compounds are synthesized via cyclization reactions involving anthranilic acid derivatives and cyclopentanone in POCl₃, followed by functionalization with diamines or acid moieties (e.g., dichlorobenzoic acid) . The cyclopentaquinoline scaffold is recognized for its versatility in drug discovery, particularly as acetylcholinesterase (AChE) inhibitors, fructose-1,6-bisphosphatase (F16BPase) inhibitors, and neuroprotective agents .
Propiedades
IUPAC Name |
6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N/c13-6-4-8(14)11-10(5-6)16-9-3-1-2-7(9)12(11)15/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMXVYXMOJVFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C=C(C=C3Cl)Cl)N=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the chlorination of a precursor quinoline compound. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures and solvent conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at specific positions on the quinoline ring.
Industrial Production Methods
Industrial production of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the removal of chlorine atoms and the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols, replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups
Reduction: Dechlorinated quinoline derivatives
Substitution: Quinoline derivatives with amine or thiol groups
Aplicaciones Científicas De Investigación
6,8,9-Trichloro-1H,2H,3H-cyclopenta[b]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Key Observations :
- Chlorination: Dichloro derivatives (e.g., 7,9-dichloro) exhibit potent AChE inhibition, with IC₅₀ values in the nanomolar range . The 6,8,9-trichloro analog may enhance target binding but could increase toxicity risks.
- Functionalization : Carboxylic acid (e.g., 9-COOH) or fluorobenzoic acid moieties reduce off-target effects (e.g., EGFR inhibition) while maintaining F16BPase activity .
Physicochemical Properties
Lipophilicity (logP) and solubility are critical for pharmacokinetics. A thin-layer chromatography (TLC) study compared 32 cyclopentaquinoline derivatives:
Table 2: Lipophilicity (Rₘ Values) of Selected Derivatives
Key Observations :
Toxicity and Selectivity
Cyclopentaquinoline derivatives generally exhibit lower genotoxicity compared to tetrahydroacridine analogs (e.g., tacrine). For example:
Actividad Biológica
6,8,9-Trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a member of the quinoline family, which has garnered attention for its potential biological activities. This compound is characterized by its unique trichlorinated structure, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is , with a molecular weight of approximately 272.6 g/mol. The presence of three chlorine atoms at positions 6, 8, and 9 enhances its reactivity and may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈Cl₃N |
| Molecular Weight | 272.6 g/mol |
| IUPAC Name | 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline |
| CAS Number | Pending |
The biological activity of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This can lead to the modulation of various biochemical pathways.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions.
Biological Activities
Research indicates that 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance:
- Activity against Gram-positive and Gram-negative bacteria : The trichlorinated compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Anticancer Properties
Preliminary investigations suggest that 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline may exhibit anticancer effects:
- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were reported to be around 15 µM.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against clinical isolates.
- Findings : The compound showed broad-spectrum activity with a notable effect against resistant strains.
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Findings : Significant reduction in cell viability was observed with increased concentrations of the compound.
Structure-Activity Relationship (SAR)
The biological activity of 6,8,9-trichloro-2,3-dihydro-1H-cyclopenta[b]quinoline can be influenced by its structural features:
- Chlorine Substituents : The presence and position of chlorine atoms are critical for enhancing antimicrobial and anticancer activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
